molecular formula C12H16N2S B15302331 2-Amino-5-(cyclohexylmethyl)thiophene-3-carbonitrile

2-Amino-5-(cyclohexylmethyl)thiophene-3-carbonitrile

Cat. No.: B15302331
M. Wt: 220.34 g/mol
InChI Key: ANVCRWNMJYTWGJ-UHFFFAOYSA-N
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Description

2-Amino-5-(cyclohexylmethyl)thiophene-3-carbonitrile is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing sulfur as a heteroatom. This particular compound is characterized by the presence of an amino group at the second position, a cyclohexylmethyl group at the fifth position, and a carbonitrile group at the third position of the thiophene ring. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(cyclohexylmethyl)thiophene-3-carbonitrile can be achieved through several methods. One common approach is the Gewald reaction, which involves the condensation of a ketone, an activated nitrile, and elemental sulfur. For this compound, the reaction typically involves cyclohexylmethyl ketone, malononitrile, and sulfur under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, and the mixture is heated to facilitate the formation of the thiophene ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation and high-speed vibration milling has also been explored to enhance reaction rates and reduce reaction times. These methods offer advantages in terms of efficiency and scalability for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(cyclohexylmethyl)thiophene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonitrile group can yield primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-Amino-5-(cyclohexylmethyl)thiophene-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Thiophene derivatives have shown activities such as anticancer, anti-inflammatory, and antimicrobial properties.

    Material Science: Thiophene-based compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

    Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Amino-5-(cyclohexylmethyl)thiophene-3-carbonitrile involves its interaction with specific molecular targets. The amino group and the thiophene ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,5-dihydrothiophene-3-carbonitrile
  • 2-Amino-5-methylthiophene-3-carbonitrile
  • 2-Amino-5-(phenylmethyl)thiophene-3-carbonitrile

Uniqueness

2-Amino-5-(cyclohexylmethyl)thiophene-3-carbonitrile is unique due to the presence of the cyclohexylmethyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable scaffold for drug discovery and material science applications.

Properties

Molecular Formula

C12H16N2S

Molecular Weight

220.34 g/mol

IUPAC Name

2-amino-5-(cyclohexylmethyl)thiophene-3-carbonitrile

InChI

InChI=1S/C12H16N2S/c13-8-10-7-11(15-12(10)14)6-9-4-2-1-3-5-9/h7,9H,1-6,14H2

InChI Key

ANVCRWNMJYTWGJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2=CC(=C(S2)N)C#N

Origin of Product

United States

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